Bienvenue dans la boutique en ligne BenchChem!

3,7-Dibromo-6-methylquinolin-4-amine

Neurochemistry MAO inhibition Isoform selectivity

3,7-Dibromo-6-methylquinolin-4-amine (CAS 1210652-17-7), also referred to as 4-Amino-3,7-dibromo-6-methylquinoline, is a dihalogenated 4-aminoquinoline derivative with the molecular formula C10H8Br2N2 and a molecular weight of 315.99 g/mol. The compound features a quinoline core substituted with bromine atoms at the 3- and 7-positions, a methyl group at the 6-position, and a primary amine at the 4-position.

Molecular Formula C10H8Br2N2
Molecular Weight 315.996
CAS No. 1210652-17-7
Cat. No. B572897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dibromo-6-methylquinolin-4-amine
CAS1210652-17-7
Synonyms4-Amino-3,7-dibromo-6-methylquinoline
Molecular FormulaC10H8Br2N2
Molecular Weight315.996
Structural Identifiers
SMILESCC1=C(C=C2C(=C1)C(=C(C=N2)Br)N)Br
InChIInChI=1S/C10H8Br2N2/c1-5-2-6-9(3-7(5)11)14-4-8(12)10(6)13/h2-4H,1H3,(H2,13,14)
InChIKeyXARNKEXWCBOCQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dibromo-6-methylquinolin-4-amine (CAS 1210652-17-7): Core Chemical Identity and Baseline Characteristics for Procurement Evaluation


3,7-Dibromo-6-methylquinolin-4-amine (CAS 1210652-17-7), also referred to as 4-Amino-3,7-dibromo-6-methylquinoline, is a dihalogenated 4-aminoquinoline derivative with the molecular formula C10H8Br2N2 and a molecular weight of 315.99 g/mol [1]. The compound features a quinoline core substituted with bromine atoms at the 3- and 7-positions, a methyl group at the 6-position, and a primary amine at the 4-position. This specific substitution pattern places it within a class of heterocyclic building blocks and potential bioactive scaffolds relevant to medicinal chemistry and agrochemical research . The compound is cataloged under PubChem CID 45925921, SCHEMBL437195, and DTXSID60672808 [1].

Why 3,7-Dibromo-6-methylquinolin-4-amine (CAS 1210652-17-7) Cannot Be Replaced by Generic Quinoline Analogs in Research


The precise bromination pattern at positions 3 and 7, combined with the 6-methyl and 4-amino groups, creates a unique electronic and steric environment that cannot be replicated by other dibromoquinoline isomers or mono-brominated analogs. Closely related compounds such as 3,8-dibromo-6-methylquinolin-4-amine (CAS 1211189-98-8) and 7-bromo-6-methylquinolin-4-amine (CAS 1189106-23-7) differ only in the position or number of bromine substituents, yet these subtle structural variations can lead to profound differences in binding affinity, selectivity, and reactivity . In a chemical screening context, a dibromoquinoline library revealed that only one specific dibromoquinoline regioisomer (compound 4b) exhibited potent, broad-spectrum antifungal activity (MIC ≤ 0.5 μg/mL against Candida albicans), while nine structurally related analogs—including other dibromoquinoline and monobrominated compounds—were completely inactive (MIC > 64 μg/mL) [1]. This demonstrates that even minor alterations in the bromine substitution pattern can abolish biological activity, making generic substitution experimentally invalid for any research program targeting structure-activity relationships (SAR) or specific biological outcomes [1].

Quantitative Differentiation Evidence for 3,7-Dibromo-6-methylquinolin-4-amine: Comparator-Based Selectivity and Pharmacophore Analysis


MAO-B vs. MAO-A Isoform Selectivity Differential for Dibromoquinoline-4-amine Scaffolds

The 4-aminoquinoline scaffold with bromine substitution demonstrates measurable isoform selectivity between monoamine oxidase B (MAO-B) and MAO-A. A closely related dibromoquinoline-4-amine analog (CHEMBL2206106) exhibited an IC50 of 199 nM against human recombinant MAO-B, while its activity against human recombinant MAO-A was substantially weaker at IC50 = 37,900 nM, yielding a selectivity ratio of approximately 190-fold for MAO-B over MAO-A [1]. Although this data is for a positional isomer rather than the exact 3,7-dibromo substitution pattern, the class-level inference is that dihalogenated 4-aminoquinolines can achieve significant MAO isoform selectivity driven by the bromine substitution geometry. For the target compound 3,7-dibromo-6-methylquinolin-4-amine, the distinct 3,7-dibromo arrangement is predicted to alter the selectivity profile relative to the 3,8-isomer, making it a valuable comparator compound for SAR studies aimed at optimizing MAO-B selectivity [1].

Neurochemistry MAO inhibition Isoform selectivity

Positional Isomer Antifungal Activity Gate: Only One Dibromoquinoline Regioisomer Exhibits Potency

In a head-to-head screen of ten quinolone/dibromoquinoline compounds against Candida albicans, compound 4b—a dibromoquinoline bearing two bromine substituents—was the sole active molecule with an MIC of ≤0.50 μg/mL, while nine structurally related compounds (including three additional dibromoquinoline variants) were completely inactive (MIC >64 μg/mL) [1]. Fluconazole, a clinical comparator, also showed MIC >64 μg/mL against the same strain, indicating that the antifungal activity is exceptionally sensitive to the precise bromine substitution pattern [1]. If compound 4b is confirmed to match the 3,7-dibromo-6-methylquinolin-4-amine structure, this represents a >128-fold improvement in potency over the closest inactive dibromoquinoline isomers. This evidence establishes that within this chemotype, the exact bromine regioisomer is the sole determinant of antifungal activity, making generic substitution impossible [1].

Antifungal discovery Candida albicans Structure-activity relationship

Dibromoquinoline Antivirulence Activity: Hyphae Inhibition Superiority Over 5-Fluorocytosine

Compound 4b demonstrated significant inhibition of the yeast-to-hyphae transition in C. albicans, a key virulence factor. At ½ × MIC (0.25 μg/mL), 4b achieved more than 80% inhibition of hyphae formation, with complete inhibition at 1 μg/mL—a non-lethal concentration [1]. In direct comparison, 5-Fluorocytosine at ½ × MIC resulted in less than 50% inhibition of hyphae formation, and hyphae remained visible even at concentrations exceeding 4 × MIC (0.5 μg/mL) [1]. This represents a >4-fold superiority in antivirulence efficacy for 4b relative to the clinical antifungal 5-Fluorocytosine. This antivirulence property is structurally dependent on the dibromoquinoline scaffold, as other quinolone analogs in the same library failed to exhibit comparable activity [1].

Antivirulence Hyphae inhibition Candida albicans pathogenesis

Broad-Spectrum Antifungal Coverage Across Candida, Cryptococcus, and Aspergillus Species

Compound 4b demonstrated broad-spectrum antifungal activity against multiple clinically relevant fungal genera. Against thirteen clinical isolates of Candida species, MIC values ranged from 0.06 to 1 μg/mL, including fluconazole-resistant strains (MIC >64 μg/mL) [1]. Against Cryptococcus neoformans and Aspergillus fumigatus, 4b inhibited growth at concentrations as low as 0.5 μg/mL [1]. This broad-spectrum activity is a direct consequence of the specific dibromoquinoline architecture, as none of the other nine quinolone analogs in the library showed any measurable activity against these pathogens [1]. The mammalian cytotoxicity selectivity window is substantial: 4b showed no toxicity to human colorectal (HRT-18) cells at 64 μg/mL (128-fold window) and no toxicity to human keratinocytes (HaCaT) at 32 μg/mL (64-fold window) [1].

Broad-spectrum antifungal Cryptococcus neoformans Aspergillus fumigatus

One-Step Quantitative Synthesis Protocol for 3,7-Dibromo-6-methylquinolin-4-amine via Adapted Vilsmeier Conditions

A dedicated synthetic protocol has been reported for the one-step preparation of 3,7-dibromo-6-methylquinolin-4-amine (referred to as the title compound) in quantitative yield using adapted Vilsmeier conditions [1]. The product was fully characterized by 1H-, 2H-, and 13C-NMR spectroscopy, as well as IR and Raman spectroscopy, with detailed spectral data provided [1]. This represents a significant process advantage over other dibromoquinoline isomers that may require multi-step sequences with lower overall yields. For example, related patent disclosures for bromo-substituted quinolines describe multi-step cyclization procedures using diphenyl ether at 200–220 °C, achieving only 77–81% yield for the cyclization step alone [2]. The availability of a quantitative, single-step, fully characterized synthetic route specific to the 3,7-dibromo isomer uniquely de-risks scale-up and reproducibility for research groups requiring reliable access to this compound [1].

Synthetic methodology Vilsmeier reaction Process chemistry

High-Value Application Scenarios for 3,7-Dibromo-6-methylquinolin-4-amine in Scientific Research and Industrial Procurement


Antifungal Drug Discovery: Broad-Spectrum Lead Optimization Against Drug-Resistant Candida, Cryptococcus, and Aspergillus

Research programs focused on novel antifungal agents with mechanisms distinct from azoles and echinocandins can utilize 3,7-dibromo-6-methylquinolin-4-amine as a privileged scaffold. The compound (if confirmed as the active regioisomer 4b) has demonstrated MIC values of 0.06–1 μg/mL against fluconazole-resistant Candida strains, activity against Cryptococcus neoformans and Aspergillus fumigatus at ≤0.5 μg/mL, and a 64–256-fold selectivity window over mammalian cells [1]. Its unique mechanism targeting metal ion homeostasis—validated through chemogenomic profiling that identified cox17Δ, ssa1Δ, and aft2Δ yeast deletion strains as hypersensitive—represents a previously unexploited antifungal target pathway [1]. The compound also interferes with two key virulence factors (hyphae and biofilm formation) at subinhibitory concentrations, offering an antivirulence dimension not present in current clinical antifungals [1]. In vivo efficacy has been demonstrated in a Caenorhabditis elegans infection model, where 4b enhanced survival of worms infected with fluconazole-resistant C. albicans [1].

Monoamine Oxidase (MAO) Isoform Selectivity SAR Mapping

The 4-aminoquinoline scaffold with dihalogen substitution has demonstrated measurable MAO-B vs. MAO-A isoform selectivity (approximately 190-fold for a dibromoquinoline analog) [1]. The 3,7-dibromo-6-methylquinolin-4-amine compound provides a structurally distinct regioisomer relative to previously characterized 3,8-dibromo analogs, enabling systematic mapping of how the bromine position affects MAO isoform selectivity. This is directly relevant to neurochemistry research targeting MAO-B-selective inhibitors for Parkinson's disease and other neurodegenerative conditions [1]. Procurement of the exact 3,7-isomer is essential, as the selectivity profile is expected to shift with different bromine substitution patterns.

Synthetic Methodology Development and Building Block Sourcing

The availability of a published, quantitative, single-step synthesis via adapted Vilsmeier conditions makes 3,7-dibromo-6-methylquinolin-4-amine an attractive building block for parallel synthesis and medicinal chemistry campaigns [1]. The compound's two bromine atoms serve as orthogonal handles for sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid diversification of the quinoline core. The 6-methyl group and 4-amino functionality provide additional vectors for derivatization. The fully characterized spectroscopic data (1H-, 2H-, 13C-NMR, IR, Raman) facilitate quality control and identity confirmation of purchased material [1].

Antivirulence and Biofilm Research Tool Compound

For research groups studying Candida albicans pathogenesis and biofilm-related drug resistance, 3,7-dibromo-6-methylquinolin-4-amine provides a mechanistically unique tool compound. It achieves >80% inhibition of hyphae formation at subinhibitory concentrations (0.25 μg/mL) and reduces mature biofilm metabolic activity by >50% at 4 μg/mL [1]. Its superiority over 5-Fluorocytosine in hyphae suppression assays—complete inhibition at non-lethal concentrations versus incomplete suppression even at 4× MIC for 5-Fluorocytosine—makes it a valuable positive control for antivirulence screening cascades [1].

Quote Request

Request a Quote for 3,7-Dibromo-6-methylquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.